N-[2-(allyloxy)phenyl]-2-chlorobenzamide N-[2-(allyloxy)phenyl]-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0719587
InChI: InChI=1S/C16H14ClNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h2-10H,1,11H2,(H,18,19)
SMILES: C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl
Molecular Formula: C16H14ClNO2
Molecular Weight: 287.74 g/mol

N-[2-(allyloxy)phenyl]-2-chlorobenzamide

CAS No.:

Cat. No.: VC0719587

Molecular Formula: C16H14ClNO2

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(allyloxy)phenyl]-2-chlorobenzamide -

Specification

Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
IUPAC Name 2-chloro-N-(2-prop-2-enoxyphenyl)benzamide
Standard InChI InChI=1S/C16H14ClNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h2-10H,1,11H2,(H,18,19)
Standard InChI Key SURRYDZKMUENTD-UHFFFAOYSA-N
SMILES C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl
Canonical SMILES C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone with two distinct substituents:

  • A 2-chlorobenzoyl group at the amide nitrogen, introducing electronic effects via the electron-withdrawing chlorine atom.

  • An allyloxy group (-O-CH2-CH=CH2) at the ortho position of the phenyl ring, contributing steric bulk and potential metabolic lability due to the unsaturated allyl chain .

The molecular formula is C16H14ClNO2, with a molar mass of 287.74 g/mol. Its IUPAC name is 2-chloro-N-[2-(prop-2-en-1-yloxy)phenyl]benzamide.

Key Physical Properties

PropertyValueSource
Molecular Weight287.74 g/mol
XLogP3 (Lipophilicity)~4.0
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors2 (amide C=O, ether O)
Rotatable Bonds5

The compound’s moderate lipophilicity (XLogP3 ~4.0) suggests reasonable membrane permeability, while the allyloxy group may confer susceptibility to oxidative metabolism .

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis typically involves a two-step protocol:

  • Preparation of 2-(Allyloxy)aniline:

    • Allylation of 2-aminophenol using allyl bromide in the presence of a base (e.g., K2CO3) .

  • Amide Coupling:

    • Reaction of 2-chlorobenzoyl chloride with 2-(allyloxy)aniline under Schotten-Baumann conditions or via carbodiimide-mediated coupling (e.g., EDCl/HOBt) .

Representative Reaction Scheme:

2-Chlorobenzoyl chloride+2-(Allyloxy)anilineBaseN-[2-(Allyloxy)phenyl]-2-chlorobenzamide+HCl\text{2-Chlorobenzoyl chloride} + \text{2-(Allyloxy)aniline} \xrightarrow{\text{Base}} \text{N-[2-(Allyloxy)phenyl]-2-chlorobenzamide} + \text{HCl}

Structural Analogs and Comparative Activity

CompoundSubstitution PatternKey ActivityReference
N-[4-(Allyloxy)phenyl]-4-chlorobenzamidePara-chloro, para-allyloxyCOX-2 inhibition (IC50: 1.2 µM)
N-Allyl-2-chlorobenzamideOrtho-chloro, N-allylModerate antimicrobial
N-[2-(Allyloxy)phenyl]-2-chlorobenzamideOrtho-chloro, ortho-allyloxyHypothesized anti-inflammatory-

The ortho-allyloxy substitution in the target compound may enhance steric interactions with enzymatic pockets compared to para-substituted analogs, potentially altering binding affinities .

Biological Activity and Mechanistic Insights

Anticancer Activity

Benzamide derivatives exhibit pro-apoptotic effects in cancer cell lines. For example:

  • N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride (a related compound) shows IC50 values of 8.5 µM against MCF-7 breast cancer cells .

  • The allyloxy group may enhance cellular uptake via passive diffusion, though direct cytotoxicity data for the target compound remains unexplored .

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

The allyloxy moiety is prone to cytochrome P450-mediated oxidation, potentially generating reactive epoxide intermediates. Computational models predict moderate metabolic clearance (CLhep: ~15 mL/min/kg) .

Toxicity Profile

While no in vivo data exists for the target compound, structurally similar benzamides show:

  • Low acute toxicity (LD50 > 500 mg/kg in rodents).

  • Hepatorenal accumulation at high doses (>100 mg/kg/day) .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for:

  • Selective COX-2 inhibitors: Modulating the allyloxy chain length could improve isoform selectivity.

  • HDAC inhibitors: Benzamide derivatives are known histone deacetylase (HDAC) inhibitors; the chlorine atom may coordinate Zn²⁺ in HDAC active sites .

Prodrug Development

The allyloxy group’s metabolic lability positions this compound as a candidate for prodrug strategies, where enzymatic cleavage releases active metabolites .

Challenges and Future Directions

Research Gaps

  • Target validation: No published data confirms COX-2 or HDAC binding.

  • Synthetic scalability: Current routes yield <50% purity; chromatography-free methods are needed .

Recommended Studies

Study TypeObjectiveExpected Outcome
Molecular dockingIdentify binding poses with COX-2/HDACRational design of analogs
ADMET profilingAssess bioavailability and toxicityPreclinical safety data
In vivo efficacy modelsEvaluate anti-inflammatory activityProof of concept

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